molecular formula C20H20N2O3S B2966614 N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2034591-20-1

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2966614
CAS No.: 2034591-20-1
M. Wt: 368.45
InChI Key: UDOAXYCZNIFMNP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and phenyl groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can be achieved through the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide
  • N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide
  • 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide

Uniqueness

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-25-14-20(24,16-10-6-3-7-11-16)13-21-18(23)17-12-26-19(22-17)15-8-4-2-5-9-15/h2-12,24H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOAXYCZNIFMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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